molecular formula C13H11FO4 B11800571 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid

Cat. No.: B11800571
M. Wt: 250.22 g/mol
InChI Key: WRTDBNQJODJKBS-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid is a heterocyclic compound with the molecular formula C13H11FO4 It is characterized by a furan ring substituted with a 5-fluoro-2-methoxybenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the 5-fluoro-2-methoxybenzyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-formyl furan-2-carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11FO4

Molecular Weight

250.22 g/mol

IUPAC Name

5-[(5-fluoro-2-methoxyphenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H11FO4/c1-17-11-4-2-9(14)6-8(11)7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16)

InChI Key

WRTDBNQJODJKBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

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